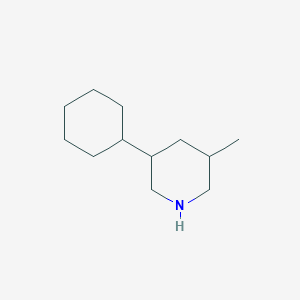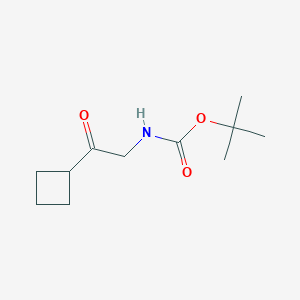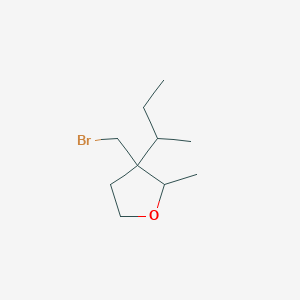![molecular formula C9H8BrN3O2 B13168005 Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13168005.png)
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-bromopyrazole with methyl 2-chloropyridine-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination allows for diverse chemical modifications and potential biological activities that are distinct from other similar compounds.
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)8-7(11)6-3-2-5(10)4-13(6)12-8/h2-4H,11H2,1H3 |
InChIキー |
IHVPYDLSQKTYRI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN2C=C(C=CC2=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)

![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)








![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)

![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
